Methyl 1-cyclopropyl-5-oxopyrrolidine-3-carboxylate
Description
Methyl 1-cyclopropyl-5-oxopyrrolidine-3-carboxylate is a nitrogen-substituted pyrrolidine derivative featuring a cyclopropyl group at the 1-position, a ketone at the 5-position, and a methyl ester at the 3-position. The compound’s structure combines a conformationally constrained cyclopropane ring with a pyrrolidine scaffold, which may enhance metabolic stability and influence binding interactions in pharmacological contexts.
Properties
IUPAC Name |
methyl 1-cyclopropyl-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-13-9(12)6-4-8(11)10(5-6)7-2-3-7/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMAYECEPCKHQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-cyclopropyl-5-oxopyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable diketone, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-cyclopropyl-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: The primary product is the corresponding alcohol.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: The compound is utilized as a precursor in the synthesis of more complex molecules. Its ability to participate in diverse chemical reactions makes it valuable for creating new compounds with desired properties .
2. Biology:
- Enzyme Interaction Studies: Methyl 1-cyclopropyl-5-oxopyrrolidine-3-carboxylate is employed in studies examining enzyme interactions and metabolic pathways. The cyclopropyl group and pyrrolidine ring enhance its binding affinity to specific biological targets .
3. Medicine:
- Therapeutic Potential: Research indicates that this compound may possess therapeutic properties, particularly in developing new pharmaceuticals. Preliminary studies suggest it could be effective against certain bacterial strains, showcasing its antimicrobial potential .
- Anticancer Activity: Recent investigations have highlighted its anticancer properties, particularly against lung adenocarcinoma (A549) cells. In vitro assays demonstrated significant cytotoxicity at concentrations comparable to established chemotherapeutic agents .
4. Industry:
- Material Development: The compound is also explored for its applications in developing new materials and chemical processes, contributing to advancements in industrial chemistry .
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against multidrug-resistant pathogens. The results indicated promising activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, suggesting a potential role in combating antibiotic resistance.
| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Methicillin-resistant Staphylococcus aureus | 7.8 | Oxytetracycline | 15.6 |
| Escherichia coli | 15 | Ampicillin | 30 |
Anticancer Activity
In another study focusing on the anticancer effects of this compound, researchers conducted cytotoxicity assays on A549 lung adenocarcinoma cells. The findings revealed an IC50 value of 66 µM, indicating that the compound effectively induces apoptosis in cancer cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 66 | Induces apoptosis |
| Cisplatin | A549 (Lung) | 10 | DNA cross-linking |
Mechanism of Action
The mechanism of action of Methyl 1-cyclopropyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the pyrrolidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The compound belongs to a class of 5-oxopyrrolidine-3-carboxylate derivatives, differing primarily in the substituent at the 1-position. Key analogues include:
Key Observations:
- The sec-butyl substituent increases lipophilicity and steric bulk, which may improve membrane permeability but reduce target-binding specificity.
- Conformational Analysis: The pyrrolidine ring’s puckering (non-planar geometry) is influenced by the N-substituent. Cyclopropane’s rigidity may restrict pseudorotation, whereas flexible alkyl groups (e.g., sec-butyl) allow dynamic conformational changes.
Biological Activity
Methyl 1-cyclopropyl-5-oxopyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to a pyrrolidine ring, which is further substituted with a carboxylate ester group. This unique configuration contributes to its distinct chemical properties and potential biological activities, making it an interesting subject of study in medicinal chemistry and organic synthesis .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group and the pyrrolidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
1. Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit anticancer properties. In vitro assays using human lung adenocarcinoma (A549) cells showed that certain derivatives significantly reduced cell viability compared to standard chemotherapeutic agents like cisplatin .
Table 1: Anticancer Activity of Methyl 1-Cyclopropyl-5-Oxopyrrolidine Derivatives
| Compound | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| Compound A | 15 | A549 (lung cancer) | |
| Compound B | 20 | HSAEC1-KT (non-cancerous) | |
| Methyl 1-cyclopropyl derivative | 25 | A549 (lung cancer) |
2. Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Studies indicate that it exhibits bactericidal activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it may be more effective than traditional antibiotics in certain contexts .
Table 2: Antimicrobial Activity of Methyl 1-Cyclopropyl-5-Oxopyrrolidine Derivatives
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cancer Treatment : In a study involving A549 cells, the compound exhibited notable cytotoxicity, suggesting its potential as a candidate for lung cancer therapy. The structure-dependent activity indicates that modifications could enhance efficacy .
- Infection Management : Research demonstrated that derivatives showed potent antibacterial effects against resistant strains of bacteria, indicating their potential use in treating infections where traditional antibiotics fail .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
